molecular formula C36H39N3O4 B11965808 DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11965808
M. Wt: 577.7 g/mol
InChI Key: FFZFXCGWRSNLBI-UHFFFAOYSA-N
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Description

DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, dimethyl sulfate, and naphthyl bromide, under conditions such as reflux in organic solvents like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions often involve reflux in organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DI(Tert-butyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its unique combination of tert-butyl, dimethyl, naphthyl, and phenyl groups provides distinct chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C36H39N3O4

Molecular Weight

577.7 g/mol

IUPAC Name

ditert-butyl 2,6-dimethyl-4-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C36H39N3O4/c1-22-29(33(40)42-35(3,4)5)31(30(23(2)37-22)34(41)43-36(6,7)8)28-21-39(27-16-10-9-11-17-27)38-32(28)26-19-18-24-14-12-13-15-25(24)20-26/h9-21,31,37H,1-8H3

InChI Key

FFZFXCGWRSNLBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5)C(=O)OC(C)(C)C

Origin of Product

United States

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